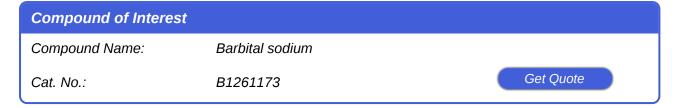


An In-depth Technical Guide to the Solubility of Barbital Sodium

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Barbital sodium (CAS 144-02-5), the sodium salt of 5,5-diethylbarbituric acid, is a long-acting barbiturate historically used as a sedative and hypnotic.[1][2] In contemporary scientific research, its primary application has shifted, and it is now widely utilized as a biological buffer, particularly in biochemical and physiological experiments where maintaining a stable pH is critical.[2][3][4][5] The efficacy of **barbital sodium** in both pharmaceutical formulations and laboratory settings is fundamentally linked to its solubility characteristics.

This technical guide provides a comprehensive overview of the solubility of **barbital sodium** in water and various organic solvents. It includes quantitative data, detailed experimental methodologies for solubility determination, and a visual representation of a standard experimental workflow. This document is intended to serve as a critical resource for researchers and professionals in drug development and life sciences.

Solubility Profile of Barbital Sodium

The solubility of a compound is a crucial physicochemical property that influences its absorption, distribution, and formulation development. **Barbital sodium**, as an ionic salt, exhibits significantly different solubility behavior compared to its parent compound, barbital.

Aqueous Solubility



Barbital sodium demonstrates excellent solubility in water.[3] This is a key characteristic that distinguishes it from barbital, which has limited water solubility (approximately 1 gram in 130 mL).[2] The high aqueous solubility of the sodium salt is attributed to its ionic nature, which facilitates strong ion-dipole interactions with polar water molecules.[3]

Aqueous solutions of **barbital sodium** are alkaline.[2][3] The pH of a 0.1 molar aqueous solution is reported to be 9.4, while a 1% solution typically has a pH in the range of 9.0 to 10.5. [2][3][4]

Solubility in Organic Solvents

The solubility of **barbital sodium** in organic solvents is varied and largely dependent on the polarity of the solvent.[3] It is generally soluble in polar aprotic solvents but shows limited solubility in less polar and nonpolar solvents.[3][6] For instance, its solubility in alcohols is notably restricted; one gram of **barbital sodium** dissolves in approximately 400 mL of ethanol. [2][3]

Quantitative Solubility Data

The following table summarizes the quantitative solubility data for **barbital sodium** in various solvents. It is important to note that solubility values can vary between sources, which may be due to differences in experimental conditions such as temperature and purity of the materials.



Solvent	Solubility	Temperature	Reference(s)
Water	103.1 g/L	20 °C	[3][4]
181.6 g/L	20 °C	[7]	
~200 g/L (1 g in 5 mL)	Not Specified	[2]	_
~400 g/L (1 g in 2.5 mL)	Boiling	[2]	_
50 mg/mL	Not Specified	[3][5][7]	_
100 mg/mL (0.1 g/mL)	Not Specified	[8]	
Ethanol	~2.5 g/L (1 g in 400 mL)	Not Specified	[2][3]
Chloroform	Soluble	Not Specified	[3][6]
Dichloromethane	Soluble	Not Specified	[3][6]
Ethyl Acetate	Soluble	Not Specified	[3][6]
Dimethyl Sulfoxide (DMSO)	Soluble	Not Specified	[3][6]
Acetone	Soluble	Not Specified	[3][6]
Acetonitrile	1 mg/mL (Commercially available solution)	Not Specified	[9][10]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for pre-formulation studies and drug development.[11][12] The most common methods for determining the equilibrium (thermodynamic) solubility of a compound are detailed below.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining equilibrium solubility.[13][14] It measures the maximum concentration of a solute that can dissolve in a solvent at a specific



temperature when the system is at equilibrium.

Methodology:

- Preparation: An excess amount of solid **barbital sodium** is added to a known volume of the selected solvent (e.g., water, ethanol) in a sealed, airtight container (e.g., a glass flask or vial). The presence of excess solid is crucial to ensure that a saturated solution is formed.
- Equilibration: The container is agitated (e.g., using a shaker bath or magnetic stirrer) at a constant, controlled temperature for an extended period (typically 24 to 72 hours). This allows the system to reach thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation.
- Phase Separation: Once equilibrium is reached, agitation is stopped, and the undissolved solid is separated from the saturated solution. This is typically achieved by centrifugation followed by filtration through a fine-pore filter (e.g., 0.22 μm) to ensure no solid particles remain in the liquid phase.
- Analysis: The concentration of barbital sodium in the clear, saturated filtrate is determined using a validated analytical technique. Common methods include:
 - High-Performance Liquid Chromatography (HPLC): Offers high specificity and sensitivity.
 - UV-Vis Spectrophotometry: A simpler, high-throughput method suitable if the solute has a distinct chromophore and there are no interfering substances.
- Calculation: The solubility is expressed as the concentration of the solute in the saturated solution, typically in units of g/L or mg/mL.

Kinetic Solubility Testing

Kinetic solubility testing is a high-throughput method often used in the early stages of drug discovery for rapid screening of compounds.[15] It measures the concentration at which a compound precipitates from a solution when added from a concentrated organic stock solution (usually DMSO) into an aqueous buffer.[15] While faster, this method provides an estimate and not the true thermodynamic equilibrium solubility.



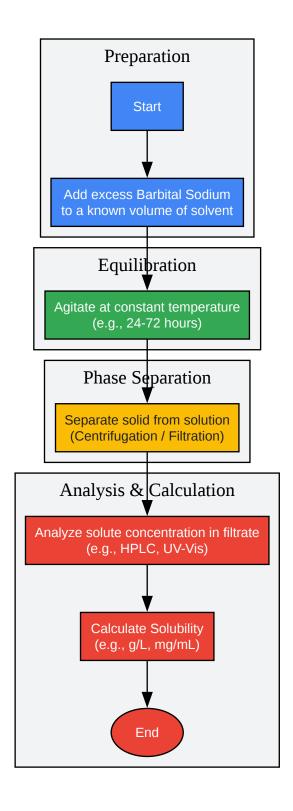
Methodology:

- A concentrated stock solution of barbital sodium is prepared in an organic solvent like DMSO.
- Small aliquots of this stock solution are added to an aqueous buffer.
- The solution is analyzed for precipitation over a range of concentrations using techniques like turbidimetry (light scattering).[15]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the thermodynamic solubility of **Barbital Sodium**.





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Caption: Workflow for Thermodynamic Solubility Determination via the Shake-Flask Method.



Conclusion

Barbital sodium is a highly water-soluble compound, a property that facilitates its use as a biological buffer and in aqueous pharmaceutical preparations. Its solubility in organic solvents is more limited and varies based on solvent polarity, with good solubility observed in polar aprotic solvents like DMSO and poor solubility in alcohols like ethanol. The standard method for determining its true equilibrium solubility is the shake-flask method, which provides essential data for formulation, quality control, and research applications. This guide provides the foundational technical information required by scientists and researchers working with this compound.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Barbital Sodium]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1261173#solubility-of-barbital-sodium-in-water-and-organic-solvents]

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